![molecular formula C16H15N3O2S B4921461 5-Benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-[1,3,4]thiadiazole](/img/structure/B4921461.png)
5-Benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-[1,3,4]thiadiazole
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Overview
Description
5-Benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-[1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-Benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-[1,3,4]thiadiazole typically involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones under acidic or basic conditions . One common method includes the refluxing of N-(5-methyl-2-nitrobenzoyl)-2-substituted carbohydrazide with phosphorous oxychloride and Lawesson’s reagent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-[1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzyl and nitrophenyl groups. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-[1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activities, particularly against various cancer cell lines.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-[1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like carbonic anhydrase, leading to disruption of cellular processes . The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their function and exerting its biological effects.
Comparison with Similar Compounds
5-Benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-[1,3,4]thiadiazole can be compared with other 1,3,4-thiadiazole derivatives, such as:
2-Mercapto-5-methyl-1,3,4-thiadiazole: Known for its pharmaceutical applications.
4-Methyl-N-{4-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]phenyl}benzamide: Investigated for its anticancer properties. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
5-benzyl-2-methyl-2-(4-nitrophenyl)-3H-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-16(13-7-9-14(10-8-13)19(20)21)18-17-15(22-16)11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVGAGYQGJMUDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NN=C(S1)CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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